N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of a piperidine ring, a benzyl group, and an imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under basic conditions. For instance, a common method involves the use of sodium hydroxide (NaOH) in an aqueous medium to promote the cycloisomerization of N-propargylpyridiniums .
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Introduction of the Piperidine Ring: : The piperidine ring can be introduced via a nucleophilic substitution reaction. Benzylpiperidine can be synthesized separately and then coupled with the imidazo[1,2-a]pyridine core through a reductive amination process.
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Final Coupling: : The final step involves the coupling of the benzylpiperidine derivative with the imidazo[1,2-a]pyridine-6-carboxamide. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the coupling reactions. Solvent selection and recycling, as well as the use of green chemistry principles, would be critical to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in receptor binding studies, particularly in the study of neurotransmitter receptors.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Industry: Used in the development of new materials with specific binding properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as neurotransmitter receptors in the brain. The benzylpiperidine moiety is known to interact with dopamine and serotonin receptors, while the imidazo[1,2-a]pyridine scaffold can enhance binding affinity and selectivity. This dual interaction can modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a sedative-hypnotic.
Rifaximin: An antibiotic that also features an imidazo[1,2-a]pyridine core.
Zolimidine: Used for peptic ulcer treatment, also based on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to its combination of a benzylpiperidine moiety with the imidazo[1,2-a]pyridine scaffold. This structure allows for a diverse range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(19-6-7-20-22-10-13-25(20)16-19)23-14-17-8-11-24(12-9-17)15-18-4-2-1-3-5-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKRCHRJQXOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN3C=CN=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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